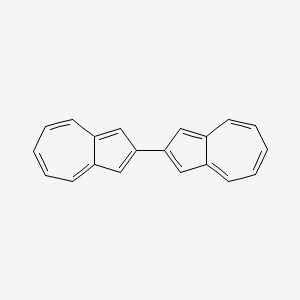

2,2'-Biazulene

Description

Structure

3D Structure

Properties

CAS No. |

82893-99-0 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-azulen-2-ylazulene |

InChI |

InChI=1S/C20H14/c1-3-7-15-11-19(12-16(15)8-4-1)20-13-17-9-5-2-6-10-18(17)14-20/h1-14H |

InChI Key |

LJQDJMVXYRSZDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)C3=CC4=CC=CC=CC4=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Biazulene and Its Derivatives

Direct Carbon-Carbon Bond Formation Strategies

Direct coupling methods are fundamental in the synthesis of symmetrical biaryl compounds, including 2,2'-biazulene. These strategies involve the formation of a carbon-carbon single bond between two identical azulene (B44059) precursors.

Palladium-Catalyzed Homocoupling Reactions for Biazulene Scaffolds

Palladium-catalyzed homocoupling of aryl halides is a well-established method for the synthesis of symmetrical biaryls. nih.govrsc.org This reaction typically involves the use of a palladium(0) catalyst, which undergoes oxidative addition to an aryl halide. The resulting organopalladium species can then undergo a series of steps, including transmetalation or reductive elimination, to yield the biaryl product. While this methodology is widely applied, specific examples of its use for the direct homocoupling of 2-haloazulenes to form this compound are not extensively documented in the reviewed literature. However, the principles of this reaction suggest its potential applicability.

A general representation of a palladium-catalyzed homocoupling reaction is as follows:

2 Ar-X + Pd(0) → Ar-Ar + PdX2

The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate, and may be carried out in the presence of a reducing agent to generate the active Pd(0) species in situ. The choice of solvent and base is also crucial for the reaction's success.

Ullmann Coupling Approaches for this compound Formation

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls, traditionally involving the copper-mediated coupling of aryl halides. rsc.org This approach has been successfully applied to the synthesis of this compound and its derivatives.

The direct coupling of 2-iodoazulene (B3051789) using copper powder at elevated temperatures has been shown to produce this compound. Furthermore, substituted 2,2'-biazulenes can be synthesized from corresponding haloazulene derivatives. For instance, the Ullmann reaction of diethyl 2-chloroazulene-1,3-dicarboxylate yields tetraethyl this compound-1,1',3,3'-tetracarboxylate. These ester derivatives can subsequently be decarboxylated to afford the parent this compound.

Recent advancements in Ullmann-type reactions have introduced the use of other catalytic systems, including palladium, gold, and nickel, which can offer milder reaction conditions and broader substrate scope. rsc.org Nickel-catalyzed reductive Ullmann coupling, for example, has been shown to be effective for the synthesis of axially chiral biaryls. nih.gov

Table 1: Examples of Ullmann Coupling for this compound Synthesis

| Starting Material | Product | Catalyst/Reagent | Yield |

| 2-Iodoazulene | This compound | Copper | Not specified |

| Diethyl 2-chloroazulene-1,3-dicarboxylate | Tetraethyl this compound-1,1',3,3'-tetracarboxylate | Copper | Good |

Oxidative Dimerization Techniques for this compound Synthesis

Oxidative dimerization offers another route to symmetrical biaryls through the formation of a carbon-carbon bond between two molecules of an aromatic compound, typically in the presence of an oxidizing agent and a suitable catalyst. While this method has been explored for various aromatic systems, its application to the direct synthesis of this compound from azulene is not well-documented in the available literature.

One related example involves a rhodium-catalyzed intermolecular arylative [2+2+1] annulation followed by an oxidative homo-coupling to yield a helicene-like bis(azulene-embedded PAH). nih.gov However, this is a more complex transformation and not a direct dimerization of azulene to this compound. Iron-catalyzed oxidative C-N and C-O coupling reactions using air as the sole oxidant have also been reported, showcasing the potential of oxidative coupling methods in organic synthesis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of unsymmetrical biaryls and have been adapted for the synthesis of substituted 2,2'-biazulenes. These methods involve the coupling of two different precursors, typically an organometallic reagent and an organic halide.

Suzuki-Miyaura Cross-Coupling Reactions for Substituted 2,2'-Biazulenes

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a versatile method for the formation of carbon-carbon bonds. scispace.comkashanu.ac.irnih.gov This reaction has been successfully employed in the synthesis of substituted 2,2'-biazulenes.

A key strategy involves the synthesis of an azulene-2-boronic acid derivative, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azulene, which can then be coupled with a 2-haloazulene derivative. This approach allows for the controlled synthesis of a wide range of substituted 2,2'-biazulenes.

Furthermore, the Suzuki-Miyaura reaction can be performed on a pre-existing biazulene scaffold. For example, the bisarylation of 1,1',3,3'-tetrahalo-2,2'-biazulene with arylboronic acids has been demonstrated, showcasing the utility of this reaction for the functionalization of the biazulene core. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling for Substituted 2,2'-Biazulenes

| Azulene Precursor 1 | Azulene Precursor 2 / Arylboronic Acid | Catalyst System | Product |

| 1,1',3,3'-Tetrahalo-2,2'-biazulene | 4-tert-butylphenylboronic acid | Pd catalyst | 1,3-Bis(4-tert-butylphenyl)-2,2'-biazulene |

| 2-Haloazulene (hypothetical) | 2-Azuleneboronic acid ester | Pd catalyst | Substituted this compound |

Sonogashira-Hagihara Cross-Coupling Applications

The Sonogashira-Hagihara cross-coupling reaction is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds. beilstein-journals.orgnih.gov While direct applications of this reaction to the this compound scaffold are not extensively reported, its utility has been demonstrated on other biazulene isomers.

For instance, the palladium-catalyzed cross-coupling of a 6,6'-dibromo-1,1'-biazulene derivative has been established under Sonogashira-Hagihara conditions, indicating the feasibility of applying this methodology to functionalize the biazulene core with alkynyl groups. researchgate.net This suggests that 2-halo-2,2'-biazulenes could potentially be functionalized with various terminal alkynes to introduce acetylenic moieties onto the biazulene framework. Copper-free Sonogashira cross-coupling protocols have also been developed, offering milder reaction conditions that could be beneficial for sensitive substrates. nih.gov

A general scheme for the Sonogashira-Hagihara reaction is as follows:

Ar-X + H-C≡C-R + [Pd], [Cu], Base → Ar-C≡C-R

This reaction would allow for the introduction of a wide range of functional groups (R) attached to the alkyne, further diversifying the library of this compound derivatives.

C-H Bond Activation Methodologies for Biazulene Construction

Transition metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical tool for the formation of C-C bonds. While this strategy has been widely applied in the synthesis of various biaryl compounds, its specific application to the direct construction of the this compound framework through oxidative C-H/C-H cross-coupling of azulene precursors is still an evolving area of research.

Rhodium and palladium catalysts are commonly employed for such transformations. For instance, rhodium(III)-catalyzed oxidative C-H/C-H cross-coupling reactions have been successfully used for the synthesis of unsymmetrical 2,2′-diaminobiaryls from aniline derivatives, demonstrating the potential of this approach for creating specific linkages between aromatic rings. Similarly, palladium-catalyzed oxidative C-H/C-H cross-coupling has been utilized to connect different five-membered heteroarenes. rsc.org These examples highlight the feasibility of using transition metal catalysis to forge the 2,2'-bond in biazulene through direct C-H functionalization, although specific protocols for azulene dimerization at the 2-position are not yet extensively documented. The development of such methods would offer a more direct and efficient route to the this compound core, avoiding the need for pre-functionalized azulene starting materials.

Specialized Cyclization and Annulation Routes

A notable method for constructing a this compound framework involves the use of a Brønsted acid-promoted annulation. rsc.orgrsc.org This approach has been successfully demonstrated in the synthesis of dibenzofurans featuring a this compound structure. The reaction proceeds through the treatment of 2,3-di(1-azulenyl)benzofurans with 100% phosphoric acid (H₃PO₄). rsc.orgrsc.org

The proposed mechanism involves a 6π-electrocyclization of the precursor upon heating in the strong acid. This method is significant as it provides a pathway to form the bond between the 2-positions of the two azulene rings, a connection that is not straightforward to achieve through other means. The resulting annulated products exhibit interesting photophysical properties, including fluorescence that extends into the near-infrared region under acidic conditions. rsc.orgrsc.org

| Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| 2,3-di(1-azulenyl)benzofuran | Dibenzofuran with this compound framework | Good | rsc.orgrsc.org |

Photochemical reactions, particularly [2+2] cycloadditions, represent another avenue for the synthesis of biazulene frameworks. While direct photodimerization of azulene to form this compound is not a commonly reported method, photochemical intramolecular [2+2] cycloaddition has been observed in bridged bis-azulenyl zirconocenes. researchgate.netfigshare.comresearchgate.net In this specific case, irradiation of a meso-dichlorodimethylsilylenebis(2-methyl-4-phenyl-4H-azulenyl)zirconium resulted in the formation of a cyclobutylene-bridged metallocene, where a new bond is formed between the two azulenyl rings. researchgate.netfigshare.comresearchgate.net

Although this particular reaction does not yield a free this compound, it demonstrates the potential of photochemical methods to induce C-C bond formation between azulene moieties. Further research in this area could lead to the development of direct photochemical routes to this compound, potentially through the [2+2] photodimerization of appropriately substituted azulene precursors. researchgate.netnih.govmdpi.comrsc.org

Rational Synthesis of this compound Diimide (BAzDI) Systems

This compound diimides (BAzDIs) are a class of azulene-based aromatic diimides with promising applications in organic electronics. Their synthesis involves a multi-step approach to construct the complex molecular architecture.

The synthesis of BAzDI derivatives has been reported through a rational, multi-step pathway. A key strategy involves the dimerization of a 2-haloazulene precursor to form the this compound core, followed by a series of functionalization and cyclization steps to introduce the diimide moieties.

One reported synthesis starts with the Ullmann coupling of a suitable 2-chloroazulene (B13735303) derivative to yield the corresponding this compound. Subsequent steps involve the introduction of carboxylic acid functionalities at the 1,1' and 3,3' positions, followed by imidization with primary amines to afford the final BAzDI products. This synthetic route allows for the incorporation of various alkyl or aryl substituents on the imide nitrogens, which can be used to tune the solubility and solid-state packing of the molecules.

The functionalization of the BAzDI framework is crucial for modulating its electronic and physical properties. A significant strategy for functionalization is the introduction of aryl groups at the 6 and 6' positions of the biazulene core. This has been achieved through Suzuki-Miyaura cross-coupling reactions on a di-halogenated BAzDI precursor. researchgate.net

This post-synthetic modification approach allows for the extension of the π-conjugated system and fine-tuning of the molecular energy levels. The introduction of different aryl groups can influence the HOMO and LUMO energy levels, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Further functionalization can also be envisioned at the imide nitrogen atoms, allowing for the attachment of a wide range of functional groups to tailor the material's properties for specific applications. researchgate.netresearchgate.netunige.chnih.govnih.govrsc.orgmdpi.com

| Position of Functionalization | Functional Group Introduced | Synthetic Method | Purpose of Functionalization | Reference |

|---|---|---|---|---|

| 6,6'-positions | Aryl groups | Suzuki-Miyaura cross-coupling | Extend π-conjugation, tune energy levels | researchgate.net |

| Imide Nitrogens | Alkyl/Aryl groups | Imidization with corresponding amines | Improve solubility and influence molecular packing | researchgate.net |

Advanced Structural Elucidation and Stereochemical Analysis of 2,2 Biazulene Systems

X-ray Crystallographic Analysis of 2,2'-Biazulene and its Functionalized Analogues

X-ray crystallography has been an indispensable tool for unequivocally determining the solid-state structure of this compound and its functionalized analogues, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies on this compound-1,1',3,3'-tetracarboxylic diimides (BAzDIs) have revealed a twisted molecular backbone. rsc.orgresearchgate.net For instance, in one derivative, the dihedral angle between the two azulene (B44059) rings is approximately 17.8°. rsc.orgresearchgate.net Furthermore, the imide rings are significantly deviated from the plane of the this compound core, with dihedral angles of about 27.7° and 29.6°. rsc.orgresearchgate.net This twisted conformation is a common feature in substituted biazulenes, arising from steric hindrance between the substituents on the two azulene moieties.

The analysis of a 2,2'-diterphenyl-1,1'-biazulene derivative also confirmed the presence of axial chirality, with X-ray diffraction analysis showing that the crystals contain a pair of enantiomers. nagoya-u.ac.jprsc.org Similarly, X-ray crystallographic analysis of 4,4'-biazulene has confirmed its axial chirality. researchgate.net

In more complex systems, such as those involving metal complexes of 2-isocyanoazulene, the planarity of the molecule can be influenced by the nature of the ligands. While some mononuclear isocyanide complexes exhibit a planar structure, analogues with long-chain substituents show a twisted arrangement of the azulene and co-ligand planes. uva.es For instance, in octafluorobiphenyl derivatives, the two aryl rings of the biphenyl (B1667301) system have a dihedral angle of about 53.7°. uva.es Interestingly, for some derivatives, both planar and non-planar conformations can coexist within the same crystal. uva.es

The molecular structure of a 2,2'-dichloro-6,6'-biazulene derivative revealed two distinct C-Cl bond lengths of 1.674(2) Å and 1.682(2) Å. nih.gov This difference is attributed to variations in the intramolecular Cl⋯O contacts. nih.gov The C-C bond connecting the two azulene rings (C6-C6') was found to be 1.478(2) Å. nih.gov

| Compound | Dihedral Angle (Azulene-Azulene) | Key Bond Lengths (Å) | Reference |

| This compound-1,1',3,3'-tetracarboxylic diimide derivative | 17.8° | C(5)-C(6) = 1.43 | rsc.orgresearchgate.net |

| Octafluorobiphenyl derivative of 2-isocyanoazulene | 53.7° (between biphenyl rings) | - | uva.es |

| 2,2'-Dichloro-6,6'-biazulene derivative | 48.1° | C-Cl: 1.674(2), 1.682(2); C6-C6': 1.478(2) | nih.gov |

| 2,2'-Diisocyano-6,6'-biazulene derivative | 66.9° | - | nih.gov |

Conformational Analysis and Molecular Planarity Investigations

The degree of planarity in biazulene systems is a critical factor influencing their electronic properties, such as the extent of π-electron delocalization and the HOMO-LUMO gap. Conformational analysis helps in understanding the rotational barriers and the preferred spatial arrangement of the azulene rings.

The dihedral angle between the two azulene rings in this compound systems is a direct measure of their deviation from planarity. In an unsubstituted this compound, the molecule is largely planar, which facilitates effective π-conjugation across the inter-ring bond. acs.org However, the introduction of substituents, particularly at the positions adjacent to the inter-ring bond, can induce significant twisting due to steric hindrance.

For example, in this compound diimide (BAzDI) derivatives, the dihedral angle between the azulene rings is approximately 17.8°, indicating a twisted conformation. rsc.orgresearchgate.net This deviation from planarity can interrupt the π-conjugation, which in turn affects the electronic and optical properties of the molecule. Despite this twist, the C(5)-C(6) bond distance of 1.43 Å in a BAzDI derivative is shorter than a typical C(sp²)–C(sp²) single bond (1.48 Å), suggesting that a good degree of π-electron delocalization between the two azulene units is still maintained. rsc.org

In a study of linear biazulene isomers, it was found that the planarity follows the order: this compound > 2,6'-biazulene > 6,6'-biazulene. acs.org This trend is attributed to the planar five-membered rings and the more flexible, twisted seven-membered rings. acs.org This order of planarity also correlates with the extent of π-conjugation and intramolecular reorganization energies. acs.org

The way this compound molecules arrange themselves in the solid state is crucial for determining the bulk properties of the material, especially in the context of organic electronics.

In the crystal structure of a this compound diimide (BAzDI-1), the molecules form dimers where the electron-deficient seven-membered ring of one azulene unit overlaps with the electron-rich five-membered ring of an adjacent molecule. rsc.orgresearchgate.net The interplanar π-π stacking distance in these dimers is about 3.53 Å. rsc.orgresearchgate.net These dimers then arrange into a slipped one-dimensional (1D) packing motif with short intermolecular atom-atom contacts ranging from 3.15 to 3.38 Å. rsc.orgresearchgate.net This type of packing is significant for charge transport in organic semiconductors.

The crystal packing of other functionalized biazulenes can exhibit different motifs. For instance, some gold(I) complexes of 2-isocyanoazulene form polymeric zigzag chains of antiparallel molecules linked by Au···Au interactions. uva.es In other cases, a layered structure with nanosegregation between molten alkyl chains and the aromatic cores is observed, which is a characteristic feature of some liquid crystalline materials. uva.es

Stereochemical Aspects: Axial Chirality and Racemization Dynamics

Due to restricted rotation around the C2-C2' single bond, substituted 2,2'-biazulenes can exhibit axial chirality, a form of stereoisomerism where the molecule is chiral despite lacking a traditional chiral center. rsc.orgnih.gov This phenomenon is analogous to the well-studied atropisomerism in biphenyl and binaphthyl systems. nih.gov

The separation of the enantiomers of axially chiral biazulenes is essential for studying their chiroptical properties and for potential applications in asymmetric catalysis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose. rsc.orgresearchgate.netmdpi.comchiralpedia.com

Several substituted biazulenes have been successfully resolved into their enantiomers using this method. For instance, the enantiomers of 2,2'-dimethyl-1,1'-biazulene and 2,2'-dimethoxy-1,1'-biazulene were separated by preparative chiral stationary phase HPLC. rsc.orgnih.gov Similarly, chiral annulated 1,1'-biazulene (B14431524) quinones, 2,2'-diamino-1,1'-biazulene, and π-extended 1,1'-biazulenes have also been resolved using chiral HPLC. rsc.orgresearchgate.net The enantiomers of 4,4'-biazulene have also been successfully separated via HPLC on a chiral stationary phase column. researchgate.net

In some cases, the resolution of enantiomers can be achieved by other means, such as the picking of individual crystals when the compound crystallizes as a conglomerate of enantiopure crystals. rsc.org

The rotational barrier to racemization determines the configurational stability of the enantiomers of axially chiral biazulenes. This barrier can be determined experimentally through kinetic studies and computationally using methods like density functional theory (DFT). growingscience.com

For 4,4'-biazulene, kinetic experiments and DFT calculations have shown that the racemization energy barrier is comparable to that of 1,1'-binaphthyl, a well-known axially chiral compound. researchgate.net In another study, the racemization barrier for a 1,1'-biazulene-2,2'-diol (1,1'-BAzOL) was determined and found to be similar to that of 4,4'-biazulene. rsc.org The racemization energy barrier for [1,1'-biazulene]-3,7-dione (B12563237) has been predicted by DFT calculations to be around 30 kcal/mol, which is also comparable to that of 1,1'-binaphthyl. vulcanchem.com

Computational studies are a valuable tool for predicting the configurational stability of atropisomers. growingscience.com DFT calculations have been successfully applied to study the racemization pathways and transition states of various biaryl systems, providing results that are in good agreement with experimental data. acs.orgnih.gov These studies help in understanding the factors that influence the height of the racemization barrier, such as the size and nature of the substituents on the biazulene core.

| Compound | Racemization Barrier (Method) | Comparison | Reference |

| 4,4'-Biazulene | Comparable to 1,1'-binaphthyl (Kinetic and DFT) | - | researchgate.net |

| 1,1'-Biazulene-2,2'-diol (1,1'-BAzOL) | Similar to 4,4'-biazulene (Experimental) | Lower than 2,2'-dimethoxy-1,1'-biazulene lacking flanking 8,8'-substituents | rsc.org |

| [1,1'-Biazulene]-3,7-dione | ~30 kcal/mol (DFT) | Comparable to 1,1'-binaphthyl | vulcanchem.com |

Spectroscopic and Electronic Structure Characterization of 2,2 Biazulene Systems

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of 2,2'-biazulene and its derivatives have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The parent this compound exhibits complex absorption spectra due to the electronic coupling between the two azulene (B44059) moieties. In dichloromethane (B109758), its spectrum shows multiple absorption bands, including those in the long-wavelength visible region, which is characteristic of the azulene core. researchgate.net

Derivatives of this compound, such as 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs), also display distinct absorption profiles. The UV-Vis spectra of these compounds in dichloromethane show broad absorptions spanning from 300 nm to the near-infrared region. researchgate.net For example, specific BAzDI derivatives show prominent absorption bands with maxima that can be tuned by modifying the substituent groups. This tunability highlights the potential for designing biazulene-based materials with specific optical properties.

The optical band gap (Eg) is a crucial parameter for semiconductor materials and can be estimated from the onset of the absorption edge in the UV-Vis spectrum. For this compound, the optical band gap is indicative of its potential as an organic semiconductor. A study on 2,2'-diaryl-1,1'-biazulenes noted that linking azulene at the 1-position appeared to increase the HOMO levels, influencing the band gap. researchgate.net For certain derivatives like this compound diimides, the optical properties and energy levels of frontier orbitals can be meticulously tailored by adjusting linkage positions and integrating bridging units. researchgate.net

While the parent azulene is known for its anomalous fluorescence, the emission properties of this compound systems are more complex and highly dependent on their structure. Certain annulated derivatives of this compound have been shown to exhibit fluorescence that extends into the near-infrared (NIR) region, particularly under acidic conditions. rsc.org This is a significant finding, as organic molecules with NIR emission are sought after for various applications, including bioimaging and telecommunications.

The introduction of specific substituent groups can induce or enhance fluorescence in biazulene systems. For instance, attaching electron-donating diphenylaniline groups to an azulene core can lead to fluorescent emission in the blue and green regions of the spectrum, a property absent in the original azulene. researchgate.net Similarly, carbazolyl-substituted azulenes have been shown to possess intense emission in the blue photoluminescence region. researchgate.net These findings suggest that the emission characteristics of this compound can be chemically tailored. Annulated products featuring a this compound framework have exhibited the longest wavelength fluorescence reported for azulene derivatives to date. rsc.org

Azulene and its derivatives are classic examples of molecules that violate Kasha's rule, often exhibiting fluorescence from a higher excited state (S2) rather than the lowest excited state (S1). nih.govchemrxiv.org This phenomenon, known as anti-Kasha emission, is attributed to a large energy gap between the S2 and S1 states, which hinders efficient internal conversion. nih.gov

In this compound systems, the coupling of two azulene units introduces new dynamics. The concept of excitonic coupling, where the excited states of the individual chromophores interact, becomes crucial. researchgate.netmdpi.com Theoretical studies have explored designing biazulene-based molecules to achieve intense anti-Kasha emission by controlling the intramolecular coupling between the azulene units. nih.govrsc.org A "J-type" parallel coupling of two azulene units has been proposed to create a bright, high-energy S3 excited state from which anti-Kasha emission could occur. nih.gov In one such designed molecule with a biazulene core, fluorescence was observed from the S3 state in the 410–470 nm range. nih.gov The large energy gap between this emissive S3 state and the lower S2 state (~0.8 eV) effectively suppresses internal conversion, allowing the anti-Kasha fluorescence to compete with non-radiative decay pathways. nih.gov

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules like this compound. nih.govresearchgate.net DFT calculations are widely used to determine ground-state properties, including optimized geometries and frontier molecular orbital energies. researchgate.net

TD-DFT is employed to study excited-state properties, such as vertical excitation energies, which correspond to the absorption maxima observed in UV-Vis spectra. nih.gov These calculations are instrumental in understanding the nature of electronic transitions. For instance, TD-DFT can elucidate whether a transition is primarily a local excitation within an azulene unit or involves charge transfer between different parts of the molecule. This level of insight is critical for interpreting experimental spectra and for the rational design of new materials with desired optical properties. nih.gov Computational studies on biazulene systems have been used to predict and rationalize their anti-Kasha emission properties, corroborating experimental findings. nih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the molecule's chemical reactivity and the energy of its lowest electronic transition. researchgate.net

For this compound and its derivatives, DFT calculations are the primary method for determining HOMO and LUMO energy levels. researchgate.net The calculated HOMO energy for the parent this compound is -5.03 eV, and the LUMO energy is -2.71 eV. researchgate.net These values can be significantly altered by chemical modification. For example, in 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs), the introduction of electron-withdrawing imide groups substantially lowers the LUMO energy level. researchgate.net

A series of 6,6'-diaryl-substituted biazulene diimides have been synthesized with finely tuned molecular energy levels, showing HOMO energies ranging from -5.68 to -6.04 eV and LUMO energies from -3.63 to -3.73 eV. researchgate.net This ability to tune the frontier orbital energies is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs), as it allows for matching the energy levels with those of electrodes and other materials in a device. researchgate.netresearchgate.net

Intramolecular Reorganization Energies and Charge Transport Dynamics

The efficiency of charge transport in organic semiconducting materials is intrinsically linked to the intramolecular reorganization energy (λ). This energy corresponds to the geometric relaxation energy required when a molecule transitions between its neutral and charged states. A lower reorganization energy generally facilitates faster charge transfer.

In comparative studies of biazulene isomers, this compound has been identified as having favorable charge transport characteristics. The planarity of the molecule plays a significant role; this compound is more planar than its 2,6'- and 6,6'- isomers. acs.orgfigshare.comresearchgate.net This increased planarity, along with greater conjugation, correlates with its intramolecular reorganization energy. acs.orgfigshare.com The trend for unimolecular planarity among the isomers follows the order: this compound > 2,6'-biazulene > 6,6'-biazulene. acs.orgfigshare.comresearchgate.net The intramolecular reorganization energies show a similar trend. acs.orgfigshare.com

The superior structural and energetic properties of this compound translate directly to its charge transport dynamics. When evaluated for hole mobility, the isomers exhibited a clear performance hierarchy. acs.orgfigshare.comresearchgate.net this compound demonstrated the highest hole mobility, underscoring the importance of the specific linkage position between the azulene units. acs.orgfigshare.com The observed order of hole mobility is presented in the table below. The superior performance of this compound is supported by analysis of its transfer integrals, which are crucial for determining charge-transport properties. acs.orgresearchgate.net

| Compound | Hole Mobility Ranking | Key Structural Feature |

|---|---|---|

| This compound (BAz2) | 1 (Highest) | Most Planar |

| 6,6'-Biazulene (BAz3) | 2 | Twisted Seven-Membered Biaryl Rings |

| 2,6'-Biazulene (BAz1) | 3 (Lowest) | Asymmetric Molecular Orbital Distribution |

Analysis of Molecular Orbital Distribution and Symmetry Effects

The electronic properties and charge transport capabilities of this compound are fundamentally governed by the distribution and symmetry of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The linkage between the two azulene units at the 2-positions results in a molecule with high symmetry, which influences its electronic structure. acs.orgfigshare.com

The distribution of molecular orbitals is a critical factor in determining charge mobility. For instance, the comparatively low mobility of the 2,6'-biazulene isomer is attributed to its asymmetric molecular orbital distribution. acs.orgfigshare.comresearchgate.net In contrast, the symmetric nature of this compound contributes to its more effective charge transport. acs.org The study of frontier molecular orbitals via DFT calculations provides insight into the electronic landscape of the molecule. researchgate.net The energies of these orbitals are essential for understanding the material's potential in electronic applications.

The symmetry of the biazulene isomers is notably higher than that of the parent azulene molecule. acs.orgfigshare.com This demonstrates that the dimerization approach can yield molecules with specific, desirable symmetries. acs.org The interplay between molecular structure and molecular orbital symmetries is of crucial importance for charge transfer phenomena in these systems. acs.orgresearchgate.net

| Compound | Property | Calculated Value (eV) |

|---|---|---|

| This compound | HOMO Energy | -5.68 to -6.04 (Range for related derivatives) |

| LUMO Energy | -3.63 to -3.73 (Range for related derivatives) | |

| BAzDI-2 (A this compound derivative) | HOMO Energy | Not Specified |

| LUMO Energy | -3.74 |

Redox Chemistry and Electrochemistry of 2,2 Biazulene

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Investigations

The electrochemical behavior of 2,2'-biazulene systems is primarily investigated using voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). thieme-connect.comabechem.com CV is a widely used method where the potential is swept linearly to a set point and then reversed, providing information on the reversibility of redox processes. zensorrd.com DPV is a pulse technique that offers higher sensitivity and better resolution by minimizing background charging currents, which is particularly useful for separating overlapping redox signals. abechem.compineresearch.com

In the study of biazulene derivatives, these methods are employed to determine redox potentials, understand the number of electrons transferred in each step, and assess the stability of the generated charged species. thieme-connect.comresearchgate.net For instance, the redox behaviors of various 1,2'-biazulenes and functionalized 2,2'-biazulenes have been systematically examined by both CV and DPV. thieme-connect.comresearchgate.net These experiments are typically conducted in an organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758), with a supporting electrolyte like tetraethylammonium (B1195904) perchlorate (B79767) (Et₄NClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([ⁿBu₄N][PF₆]). thieme-connect.comnih.gov A standard three-electrode setup is used, often with a ferrocene/ferrocenium ion (Fc/Fc⁺) couple as an internal reference standard to ensure accuracy and comparability of the measured potentials. thieme-connect.com

Characterization of Reversible Reduction and Oxidation Processes

The electrochemical characterization of this compound derivatives reveals distinct reversible reduction and oxidation events. The nature of these processes is highly dependent on the specific isomer and the substituents attached to the biazulene core.

Many this compound derivatives exhibit a remarkable reversible one-step, two-electron (2e⁻) reduction process. researchgate.netnih.gov This is in contrast to many aromatic systems which typically undergo two separate one-electron reductions. This phenomenon, sometimes governed by reduction potential compression or inversion, leads to the direct formation of a stable dianion from the neutral species. nih.gov For example, a 1,1',3,3'-tetrahalo-2,2'-biazulene derivative showed a reversible one-step 2e⁻ reduction wave at -1.30 V. researchgate.net Similarly, a 2,2'-diisocyano-6,6'-biazulene derivative undergoes a reversible one-step 2e⁻ reduction at a mild potential of -1.02 V. nih.gov

Conversely, the oxidation process for some biazulene systems occurs in two distinct, reversible one-electron steps. For example, a 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene, which contains a biazulene core, displays two-stage one-electron oxidation processes at +0.46 V and +0.75 V (vs Fc/Fc⁺). mdpi.com This sequential removal of electrons corresponds to the formation of a radical cation followed by a dication. The separation between these oxidation potentials provides insight into the electronic communication between the two azulene (B44059) units. mdpi.com In some cases, such as with 2-arylazoazulenes, the redox waves are found to be irreversible, suggesting decomposition of the azulene moiety under the experimental conditions. nii.ac.jp

The following table summarizes the electrochemical data for selected biazulene derivatives:

| Compound | Redox Process | E₁/₂ or Eₚ (V vs Fc/Fc⁺) | Technique | Reversibility | Reference |

| 1,1',3,3'-Tetrahalo-2,2'-biazulene derivative | 2e⁻ Reduction | -1.30 | CV | Reversible | researchgate.net |

| 2,2'-Diisocyano-6,6'-biazulene derivative | 2e⁻ Reduction | -1.02 | CV | Reversible | nih.gov |

| 10,10'-Dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene | 1e⁻ Oxidation | +0.46 (E₁ᵒˣ) | CV | Reversible | mdpi.com |

| 1e⁻ Oxidation | +0.75 (E₂ᵒˣ) | CV | Reversible | mdpi.com | |

| 2-Arylazoazulene | Oxidation | +1.30 | DPV | Irreversible | nii.ac.jp |

| Reduction | -1.18 | DPV | Irreversible | nii.ac.jp |

Electronic Communication between Azulene Subunits and its Influence on Redox Potentials

The degree of electronic communication between the two azulene rings in a biazulene system is a critical factor that dictates its redox properties. pku.edu.cn This interaction determines whether the two subunits behave as independent redox centers or as a single, fully conjugated system.

In cases of strong electronic coupling, the oxidation or reduction of one azulene unit significantly affects the energy required for the subsequent redox event on the second unit. This is clearly observed in the two-stage oxidation of compounds like 10,10'-dimethoxy-9,9'-biazuleno[2,1-c]phenanthrene, where the separation between the first and second oxidation potentials (ΔE) is substantial (ΔE = 0.29 V). mdpi.com This separation is a direct measure of the delocalization of the positive charge across the entire π-system in the radical cation, which makes the removal of a second electron more difficult. mdpi.compku.edu.cn

Conversely, the observation of a single, two-electron reduction wave in many this compound derivatives suggests very strong electronic communication. researchgate.netnih.gov In these systems, the energy required to add a second electron to the radical anion is less than that required for the first electron addition to the neutral molecule, a phenomenon known as potential inversion. nih.gov This results in a concerted 2e⁻ process rather than two separate 1e⁻ steps.

Substituents on the biazulene core have a profound influence on the redox potentials by altering the electron density of the π-system. Electron-withdrawing groups, such as halogens or cyano groups, make the molecule easier to reduce (less negative potential) and harder to oxidize (more positive potential). researchgate.netnih.gov Conversely, electron-donating groups have the opposite effect. For 2,2'-functionalized 6,6'-biazulenes, it has been demonstrated that the redox potential associated with the 2e⁻ reduction can be precisely tuned over a wide range by varying the substituents along the molecular axis. nih.gov

Stabilization Mechanisms of Radical Cations and Dianions in this compound Systems

The stability of the charged species formed during redox processes is crucial for the reversibility of the electrochemical events. In this compound systems, several factors contribute to the stabilization of the radical cations and, particularly, the dianions.

A primary stabilization mechanism is the extensive delocalization of the charge and/or unpaired electron over the entire π-conjugated framework of the biazulene system. mdpi.com In the radical cation, the positive charge is shared between the two azulene rings, which is enhanced by strong electronic communication. mdpi.com

The remarkable stability of the dianions formed in many 2,2'-biazulenes is often attributed to the formation of a stable, closed-shell electronic structure. researchgate.net The addition of two electrons to the biazulene core can result in a substituted heptafulvalene-like system, which possesses significant resonance stabilization. nih.gov The presence of electron-accepting substituents, such as aryl groups, can further enhance the stability of the dianion by providing additional pathways for charge delocalization. researchgate.net For example, in a tetra-azulen-6-yl-substituted biazulene, the four azulenyl groups effectively stabilize the closed-shell dianion. researchgate.net

The geometry of the molecule also plays a role. While some neutral biazulenes may have a twisted conformation, the formation of the charged species can lead to a more planar geometry, which maximizes π-conjugation and charge delocalization, thereby increasing stability. mdpi.com Furthermore, the inherent nature of the azulene nucleus, with its electron-rich five-membered ring and electron-poor seven-membered ring, allows it to effectively accommodate both positive and negative charges, contributing to the stability of its redox species. researchgate.net The formation of a stable 6π electron aromatic azulenium cation upon protonation is one example of this inherent stability. researchgate.net

Reactivity Profiles and Chemical Transformations of 2,2 Biazulene

Directed Functionalization via Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions provide a powerful method for the directed functionalization of the 2,2'-biazulene scaffold. This approach allows for the introduction of various substituents at specific positions, which might be inaccessible through other synthetic routes.

The process typically involves the reaction of a halogenated this compound derivative with an organolithium or magnesium reagent at low temperatures. researchgate.netresearchgate.net For instance, iodoazulenes can undergo halogen-metal exchange with n-butyllithium or lithium tri(n-butyl)magnesate. researchgate.net This generates a highly reactive azulenyllithium or azulenylmagnesium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups. researchgate.net

A notable application of this methodology is the synthesis of 2-azulenylboronates. researchgate.net These boronate esters are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. researchgate.netnih.gov For example, 2-azulenylboronate can be prepared from 2-iodoazulene (B3051789) via a halogen-metal exchange using n-BuLi, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net

The Suzuki-Miyaura cross-coupling of 1,1',3,3'-tetrahalo-2,2'-biazulene with 4-tert-butylphenylboronic acid has been shown to produce 1,3-bisarylated-2,2'-biazulene and 1,1'-bisarylated-2,2'-biazulene. researchgate.net Interestingly, under the same reaction conditions, the remaining two halogen atoms are reductively removed. researchgate.net This highlights the potential for selective functionalization and subsequent modification of the biazulene core.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Iodoazulene | 1. n-BuLi 2. 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Azulenylboronate | Poly(2-azulenyl)benzenes (via Suzuki coupling) | researchgate.net |

| 1,1',3,3'-Tetrahalo-2,2'-biazulene | 4-tert-butylphenylboronic acid, Pd catalyst | - | 1,3-Bisarylated-2,2'-biazulene and 1,1'-bisarylated-2,2'-biazulene | researchgate.net |

| Iodoazulenes | n-butyllithium or lithium tri(n-butyl)magnesate | Azulenyllithium or azulenylmagnesium reagents | Functionalized azulenes (after quenching with electrophiles) | researchgate.net |

Electrophilic Aromatic Substitution (SEAr) Patterns on this compound Frameworks

The azulene (B44059) nucleus is known to undergo electrophilic aromatic substitution (SEAr) preferentially at the 1- and 3-positions of the five-membered ring due to the increased electron density at these sites. researchgate.net In the context of 2,2'-biazulenes, the reactivity towards electrophiles is influenced by the substitution pattern of the existing azulene moieties.

For unsubstituted this compound, the most reactive positions for SEAr are anticipated to be the 1,1'- and 3,3'-positions. rsc.org This is consistent with the general reactivity of azulene itself. researchgate.net The introduction of substituents on the biazulene framework can, however, direct incoming electrophiles to other positions. For instance, in a 1,1'-biazulene-2,2'-diol derivative, after removal of ester groups at the 3,3'-positions, the now unsubstituted 3-positions are expected to be the most reactive sites for SEAr. rsc.org

The nature of the electrophile and the reaction conditions also play a crucial role in determining the outcome of the substitution. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com

Nucleophilic Reactivity of Azulene Moieties within Biazulenes

The electron-rich five-membered ring of the azulene system is the primary site for electrophilic attack, while the electron-deficient seven-membered ring is susceptible to nucleophilic attack. researchgate.net However, nucleophilic substitution on the azulene core is generally less common than electrophilic substitution.

In the context of 2,2'-biazulenes, nucleophilic reactivity can be observed, particularly when the azulene ring is substituted with strong electron-withdrawing groups. For instance, 2-chloroazulenes bearing electron-withdrawing groups at the 1- and 3-positions readily undergo nucleophilic aromatic substitution (SNAr) with various amines to yield the corresponding 2-aminoazulenes in excellent yields. nii.ac.jp Even without such activating groups, 2-chloroazulene (B13735303) can react with highly nucleophilic cyclic amines like morpholine, piperidine, and pyrrolidine (B122466) under high-temperature conditions to give the corresponding 2-aminoazulene derivatives. nii.ac.jp

The SNAr reaction has also been successfully applied to the synthesis of 2-arylazoazulene derivatives from 2-chloroazulene and arylhydrazines. nii.ac.jp This proceeds through an unstable 2-arylhydrazoazulene intermediate. nii.ac.jp

The ability of the azulene moiety within a biazulene framework to react with nucleophiles is a key aspect of its chemical character, allowing for the introduction of a different set of functional groups compared to electrophilic substitution pathways.

Functional Group Interconversions on Substituted 2,2'-Biazulenes

Functional group interconversions are essential for the diversification of substituted 2,2'-biazulenes, allowing for the synthesis of a wide range of derivatives with tailored properties. These transformations involve the conversion of one functional group into another without altering the core biazulene skeleton.

A key example is the transformation of a 1,1'-biazulene-2,2'-diol into the corresponding 2,2'-bis(phosphonate) via cross-coupling reactions. researchgate.netrsc.orgnih.govresearchgate.net This demonstrates the potential for converting hydroxyl groups into other functionalities. Similarly, ester groups on the biazulene framework can be removed, for example, through decarboxylation, to provide unsubstituted positions that can then undergo further reactions like electrophilic aromatic substitution. researchgate.netrsc.org

The synthesis of 2,2'-diamino-1,1'-biazulene derivatives has been achieved through the copper-catalyzed homocoupling of 2-aminoazulenes. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira-Hagihara reactions, have been successfully performed on 6,6'-dibromo-1,1'-biazulene derivatives, showcasing the interconversion of halogen functionalities. researchgate.net

The ability to perform these interconversions is crucial for synthesizing complex biazulene architectures and for fine-tuning their electronic and optical properties for various applications. rsc.org

| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 1,1'-Biazulene-2,2'-diol | Cross-coupling reagents | 2,2'-Bis(phosphonate) | Hydroxyl to phosphonate | researchgate.netrsc.orgnih.govresearchgate.net |

| Ethoxycarbonyl-substituted biazulenes | Decarboxylation | Parent biazulenes | Ester removal | researchgate.net |

| 2-Aminoazulenes | Copper catalyst | 2,2'-Diamino-1,1'-biazulenes | Homocoupling | researchgate.net |

| 6,6'-Dibromo-1,1'-biazulene derivative | Suzuki-Miyaura or Sonogashira-Hagihara conditions | Arylated or alkynylated biazulenes | Halogen to aryl/alkynyl | researchgate.net |

Complexation Behavior with Transition Metal Centers

The nitrogen atoms in substituted biazulenes, or the π-system of the azulene rings themselves, can act as ligands for transition metal centers, leading to the formation of coordination complexes. nih.govnih.govatlas.jp The study of these complexes is important for understanding the electronic properties of biazulenes and for their potential applications in catalysis and materials science. rsc.org

A notable example is the complexation of a 2,2'-di(pyridin-4-yl)-1,1'-biazulene with palladium chloride (PdCl₂). nih.govnih.gov This reaction leads to the formation of a 3:3 cyclic complex where the rotation around the 1,1'-bonds of the azulene subunits is restricted by the coordination to the palladium centers. nih.gov This demonstrates how metal complexation can influence the stereodynamics of the biazulene ligand.

The complexation behavior is highly dependent on the nature of the metal and the ligand. 2,2'-Bipyridine, a structurally related ligand, is known to form a wide variety of stable complexes with numerous transition metals, often exhibiting interesting photophysical and electrochemical properties. wikipedia.org While research on this compound complexes is less extensive, the existing examples suggest a rich coordination chemistry. The synthesis of transition metal complexes with Schiff base ligands derived from related biaryl systems also indicates the potential for biazulenes to form stable complexes. mdpi.com

The investigation of this compound complexes with various transition metals is an active area of research, with potential applications in areas such as molecular recognition, catalysis, and the development of novel materials with unique electronic and optical properties.

Applications of 2,2 Biazulene in Advanced Materials Science and Optoelectronics

Organic Field-Effect Transistors (OFETs)

The intrinsic properties of 2,2'-biazulene, such as its large dipole moment and tunable energy levels, make it a promising candidate for semiconductor applications in OFETs. rsc.orgnih.gov

Investigation of Electron Transport Properties and Mobility in this compound Derivatives

Researchers have synthesized and characterized various this compound derivatives to understand their electron transport capabilities. A notable class of these derivatives is this compound-1,1',3,3'-tetracarboxylic diimides (BAzDIs). researchgate.netrsc.orgrsc.org These compounds are designed to have low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a crucial characteristic for efficient electron transport. rsc.orgbeilstein-journals.org

For instance, a series of 6,6'-diaryl-substituted biazulene diimides demonstrated excellent electron transport properties. researchgate.netrsc.org These solution-processable n-type organic semiconductors exhibited optimized average electron mobilities ranging from 0.12 to 0.45 cm²/V·s. rsc.org One derivative, in particular, achieved an impressive electron mobility of up to 0.52 cm²/V·s, which is among the highest reported for solution-processed n-channel OFETs and the highest for azulene-based semiconductors. researchgate.netrsc.org The dense molecular packing, influenced by the dipole moment of the azulene (B44059) units, is believed to contribute significantly to this excellent electron transport ability. researchgate.netrsc.org

Another study on a BAzDI derivative reported an electron mobility of 1.5 x 10⁻² cm²/V·s with a current on/off ratio of 10⁴ to 10⁵. researchgate.netrsc.org The charge transport properties of these materials were investigated using bottom-gate top-contact (BGTC) OFET devices. researchgate.netnih.gov The performance of these devices was found to improve with increasing thin film annealing temperature. rsc.org

Furthermore, the study of terazulene isomers, which are linear expanded π-conjugation systems of azulene, has provided insights into controlling the polarity of OFETs. acs.orgresearchgate.net For example, 2,6′:2′,6″-terazulene (TAz1) exhibited excellent n-type transistor performance with an electron mobility as high as 0.29 cm²/V·s. acs.org The distribution of molecular orbitals plays a key role; a well-distributed LUMO across the molecule favors electron transport. acs.orgresearchgate.net

Table 1: Electron Mobility in this compound Derivatives

| Compound/Derivative | Electron Mobility (μ) | Device Configuration | Key Findings |

|---|---|---|---|

| 6,6'-diaryl-substituted biazulene diimides (general) | 0.12 - 0.45 cm²/V·s | Bottom-Gate Top-Contact (BGTC) OFET | Excellent n-type semiconducting properties. researchgate.netrsc.org |

| 6,6'-diaryl-substituted biazulene diimide (optimized) | up to 0.52 cm²/V·s | Bottom-Gate Top-Contact (BGTC) OFET | Highest reported for azulene-based semiconductors at the time. researchgate.netrsc.org |

| This compound-1,1',3,3'-tetracarboxylic diimide (BAzDI) derivative | 1.5 x 10⁻² cm²/V·s | Bottom-Gate Top-Contact (BGTC) OFET | Good n-type characteristics with high on/off ratio. researchgate.netrsc.org |

| 2,6′:2′,6″-terazulene (TAz1) | up to 0.29 cm²/V·s | OFET | Excellent n-type transistor performance. acs.org |

| Ambipolar 6,6'-diaryl-substituted biazulene diimide | 0.31 cm²/V·s (electron), 0.029 cm²/V·s (hole) | Bottom-Gate Top-Contact (BGTC) OFET | Ambipolar behavior due to higher HOMO energy level. researchgate.netrsc.org |

Structure-Performance Relationships in OFET Devices utilizing this compound Diimides

The relationship between the molecular structure of this compound diimides and the performance of OFET devices is a critical area of investigation. The introduction of different substituents and the modification of the molecular backbone have profound effects on the material's properties and, consequently, the device's performance. rsc.org

For example, in the series of 6,6'-diaryl-substituted biazulene diimides, most compounds displayed unipolar n-type semiconducting properties. rsc.org However, one derivative exhibited ambipolar behavior, transporting both electrons and holes, with mobilities of 0.31 cm²/V·s and 0.029 cm²/V·s, respectively. researchgate.netrsc.org This change in charge transport characteristic was attributed to its higher Highest Occupied Molecular Orbital (HOMO) energy level compared to the other derivatives. researchgate.netrsc.org

The planarity and molecular packing of these compounds in the solid state are also crucial. Single-crystal analysis has revealed that the dipole moment of the azulene units induces dense molecular packing, which is favorable for efficient charge transport. researchgate.netrsc.org The design of this compound-1,1',3,3'-tetracarboxylic diimides (BAzDIs) was a strategic approach to create a new class of organic dyes with unique chemical structures and frontier molecular orbitals. rsc.orgnih.govrsc.org These BAzDIs have relatively higher LUMO energies and narrower band gaps compared to perylene (B46583) diimides (PDIs), a well-known class of n-type organic materials. rsc.org

Advanced Organic Optoelectronic Materials

Beyond OFETs, this compound derivatives are being explored for a range of other advanced optoelectronic applications.

Utilization as Electron Acceptors in Organic Photovoltaic Devices

The electron-accepting properties of this compound diimides make them suitable for use in organic photovoltaic (OPV) devices, also known as organic solar cells. researchgate.netnih.govresearchgate.netrsc.orgfrontiersin.org In an OPV device, an electron donor and an electron acceptor material form a heterojunction where light absorption leads to the generation of charge carriers. frontiersin.org

Specifically, certain 6,6'-diaryl-substituted biazulene diimides have been successfully employed as electron acceptors. researchgate.netrsc.org When blended with the electron donor polymer PTB7-Th, these materials yielded an average power conversion efficiency (PCE) of approximately 1.3%. researchgate.netrsc.org While this efficiency is modest, it demonstrates the potential of biazulene diimides in this field. Further optimization of the molecular structure and device architecture could lead to improved performance.

Conjugated polymers incorporating this compound diimide units have also been investigated for their photovoltaic properties. sciengine.com An all-polymer solar cell composed of one such polymer and PTB7-Th exhibited an open-circuit voltage (Voc) of 0.77 V, a short-circuit current density (Jsc) of 5.76 mA/cm², and a PCE of 1.82%. sciengine.com

Integration into Conductive Polymers for Electronic Applications

The integration of this compound units into the backbone of conjugated polymers offers a pathway to new conductive materials with unique properties. sciengine.comnih.govscribd.commpg.demdpi.comsigmaaldrich.com These polymers can exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. sciengine.com

Researchers have synthesized conjugated polymers incorporating this compound diimide units that display excellent OFET performance with high electron mobility. sciengine.com One such polymer demonstrated an optimized electron mobility of 0.42 cm²/V·s and a high current on/off ratio of 10⁵ to 10⁶, making it a top-performing unipolar n-type polymer. sciengine.com Another polymer in this class showed an electron mobility of up to 0.24 cm²/V·s. sciengine.com The electrochemical polymerization of azulene and its derivatives can yield electrically conducting polymers with conductivities in the range of 10⁻⁵ to 10 S/cm. cdnsciencepub.com

Development of Near-Infrared Absorption Materials

The unique electronic structure of azulene derivatives, including this compound, can lead to absorption in the near-infrared (NIR) region of the electromagnetic spectrum. researchgate.netrsc.orgresearchgate.net Materials that absorb NIR light are in demand for various applications, including photodetectors, solar cells, and telecommunications. rsc.orgresearchgate.net

The optical band gaps of this compound and its diimide derivatives, estimated from their absorption spectra, are in the range of 1.69 to 1.86 eV. rsc.org This corresponds to absorption in the visible and near-infrared regions. By modifying the molecular structure, it is possible to tune the absorption properties. For example, the double covalent linkage of two azulene skeletons in certain derivatives can lead to significant orbital interaction, resulting in NIR absorption up to 1720 nm and a very narrow optical band gap of 0.72 eV. researchgate.net This makes these materials some of the most air-stable, non-benzenoid polycyclic aromatic hydrocarbons with such low band gaps. researchgate.net

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to harnessing the potential of this compound. wikipedia.orguclouvain.be These weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, govern the self-assembly of molecules into highly ordered structures with emergent properties. wikipedia.orgwikipedia.org

Molecular Recognition and Host-Guest Chemistry with this compound Derived Systems

Host-guest chemistry, a fundamental concept within supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org This interaction is driven by molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. While direct studies on this compound as a host are limited, its derivatives have been explored in the context of creating systems for molecular recognition. The functionalization of the this compound core allows for the introduction of specific binding sites, enabling the selective recognition of ions or neutral molecules. rsc.orgnih.gov

For instance, the incorporation of azulene moieties into larger macrocyclic structures can create cavities capable of encapsulating guest species. The inherent electronic properties of the biazulene unit can then be used to signal the binding event, for example, through a change in color or fluorescence. This principle is foundational to the development of chemical sensors.

The ability to fine-tune the electronic nature of the this compound core through substitution makes it an attractive platform for designing hosts with high selectivity. The electron-rich five-membered ring and electron-poor seven-membered ring of the azulene units can be exploited to create specific interactions with guest molecules.

Engineering Enhanced π-π Stacking Interactions in Biazulene Assemblies

Pi-pi (π-π) stacking is a crucial non-covalent interaction that governs the self-assembly of aromatic molecules. wikipedia.orgnih.gov In the context of this compound, these interactions play a significant role in the formation of ordered assemblies for applications in organic electronics. The planar structure of the biazulene core facilitates face-to-face stacking, which is essential for efficient charge transport in organic semiconductors.

Research has shown that the inherent dipole moment of the azulene unit can significantly influence the strength and geometry of π-π stacking. acs.org In assemblies of azulene-based molecules, an antiparallel alignment of the dipoles has been found to be the most stable stacking configuration, leading to enhanced electronic coupling between adjacent molecules. acs.org This is a key advantage over non-polar aromatic systems like those based on naphthalene (B1677914). acs.org

The strength of these π-π stacking interactions can be further engineered by introducing substituents onto the biazulene backbone. These modifications can alter the electronic properties and steric profile of the molecule, thereby influencing the packing arrangement in the solid state. For example, the introduction of bulky groups can control the intermolecular distance and orientation, while electron-withdrawing or -donating groups can modulate the electrostatic interactions between stacked molecules.

| Interacting System | Stacking Distance (Å) | Interaction Energy (kcal/mol) | Note |

| Parallel-displaced Biazulene Dimer | ~3.5 | - | Theoretical calculations suggest significant stabilization. |

| Antiparallel Biazulene Dimer | ~3.4 | - | Favorable electrostatic interactions enhance stability. acs.org |

| Substituted Biazulene Derivatives | Varies | Varies | Dependent on the nature and position of substituents. |

This table provides illustrative data based on general findings in the field of π-π stacking and azulene chemistry. Precise values are highly dependent on the specific molecular system and computational methods used.

Emerging Applications in Specialized Functional Materials

The distinct electronic characteristics of this compound have led to its exploration in a range of specialized functional materials, pushing the boundaries of molecular-scale electronics and optics.

Exploration as Molecular Rectifiers and Memristors

Molecular rectifiers, or molecular diodes, are single-molecule electronic components that allow current to flow preferentially in one direction. The inherent asymmetry in the electronic structure of certain molecules is key to this function. Azulene-based molecules, including biazulene derivatives, have been investigated for their potential as molecular rectifiers. rsc.orgresearchgate.net The feasibility of using azulene-like molecules as substitution-free molecular rectifiers has been explored, revealing high conductance and bias-dependent rectification effects. researchgate.net

A quasi-molecular rectifier based on an azulene-bridged coordinated framework has been developed, exhibiting a significant rectification ratio and excellent stability. researchgate.netrsc.org This approach avoids some of the challenges associated with single-molecule measurements and demonstrates the potential for practical applications.

Memristors, or memory resistors, are two-terminal electronic devices whose resistance can be switched between high and low states and retain that state. Recently, an ionic azulene-based thin film was synthesized and shown to exhibit memristive behavior. nih.gov The device demonstrated a high ON/OFF ratio, long memory retention, and the ability to mimic biological synaptic functions. nih.gov This opens up possibilities for using biazulene-based materials in next-generation data storage and neuromorphic computing.

| Device Type | Key this compound Derivative | Performance Metric | Reference |

| Quasi-Molecular Rectifier | Azulene-bridged cobalt-coordinated polymer | Rectification ratio of 5.7 | researchgate.net |

| Organic Memristor | Poly(1-methyl-3-(azulen-1-yl)pyridinium bromide) | ON/OFF ratio of 1.8 x 10³ | nih.gov |

Potential in Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Such materials are crucial for applications in optical communications, data processing, and frequency conversion. Azulene derivatives have long been recognized for their potential as NLO materials due to their large molecular hyperpolarizabilities. rsc.orgresearchgate.net

The charge asymmetry inherent in the azulene nucleus, with its electron-rich five-membered ring and electron-poor seven-membered ring, gives rise to a significant ground-state dipole moment and large second-order NLO responses. This compound and its derivatives, with their extended π-conjugated systems, are expected to exhibit enhanced NLO properties compared to simpler azulenes. The ability to functionalize the biazulene core allows for the fine-tuning of these properties. For example, the introduction of donor and acceptor groups at appropriate positions can further enhance the molecular hyperpolarizability.

Development of Electrochromic and Fluorescence Switching Materials

Electrochromic materials change their color in response to an applied electrical potential. This property is utilized in smart windows, displays, and sensors. Azulene-based compounds are known to exhibit electrochromic behavior. researchgate.net The reversible oxidation and reduction of the this compound core can lead to significant changes in its absorption spectrum, resulting in a visible color change.

Fluorescence switching, the ability to turn the fluorescence of a molecule "on" and "off" with an external stimulus, is a highly desirable property for applications in sensing, imaging, and molecular logic gates. tdx.catrsc.org Azulene derivatives have been investigated for their fluorescence switching capabilities. researchgate.net The fluorescence of a this compound-based system can be modulated by changes in its chemical environment, such as pH or the presence of specific ions, or by an applied electrical potential in electrofluorochromic materials. mdpi.comrsc.org The introduction of redox-active units, such as triphenylamine, into a polymer backbone containing biazulene can enable dual electrochromic and electrofluorochromic switching. mdpi.com

| Property | Stimulus | Observed Change | Potential Application |

| Electrochromism | Electrical Potential | Color Change | Smart Windows, Displays |

| Fluorescence Switching | pH, Ions, Electrical Potential | Fluorescence On/Off or Color Shift | Sensors, Molecular Logic Gates |

Frameworks for Electrocatalysis (e.g., Graphdiynes)

Graphdiynes (GDYs) are a class of two-dimensional carbon allotropes characterized by a structure composed of sp- and sp²-hybridized carbon atoms. nih.govmdpi.com Their unique electronic properties, highly conjugated structures, and uniformly distributed pores make them attractive materials for a variety of applications, particularly in the field of electrocatalysis. nih.govmdpi.com The synthesis of GDYs through the direct coupling of arylacetylenes allows for the rational design and incorporation of specific molecular units to tune the framework's properties. nih.gov

Recent research has focused on creating highly crystalline, three-dimensional GDY-like frameworks for use as supports for single-atom catalysts. nih.gov In this context, azulene-based monomers have been employed to construct novel frameworks with enhanced electrocatalytic capabilities. A notable study reported the synthesis of a highly crystalline GDY-like framework with a ThSi₂ topology constructed from 6,6'-biazulene-based monomers. nih.gov This azulene-based framework exhibits a significantly narrow bandgap of 1.15 eV, a property attributed to the large dipole moment inherent to the azulene unit. nih.gov This is substantially lower than the 2.33 eV bandgap of its isomeric naphthalene-based counterpart, highlighting the unique electronic contribution of the biazulene moiety. nih.gov

The resulting framework serves as an exceptional support for single ruthenium (Ru) atoms, creating a highly effective electrocatalyst. nih.gov The structure facilitates strong interactions between the ruthenium single-atom sites and the diyne linkages of the framework. nih.gov When applied to the nitrogen reduction reaction (NRR), this catalyst demonstrates significant activity and efficiency. The azulene-based framework ensures superior electron mobility due to its higher highest occupied molecular orbital (HOMO) and lower lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These tailored 3D crystalline frameworks represent a new frontier for covalent organic frameworks (COFs) with diyne linkages, opening new avenues for designing high-performance electrocatalysts. nih.gov

Table 1: Performance of Azulene-Based Graphdiyne Framework in Electrocatalysis

| Catalyst System | Application | Performance Metric | Value |

|---|---|---|---|

| Ruthenium on 6,6'-biazulene-based GDY | Nitrogen Reduction Reaction | Ammonia Yield Rate | 188.7 ± 1.6 µg h⁻¹ mgcat⁻¹ nih.gov |

Role in Asymmetric Catalysis and Chiral Ligand Design

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. chemrxiv.orgchemrxiv.org Axially chiral biaryls, such as BINOL ([1,1'-binaphthyl]-2,2'-diol), are among the most successful classes of ligands, providing the structural basis for a wide range of highly selective catalysts. chemrxiv.orgrsc.org While these "privileged" structures are typically based on benzenoid aromatic rings, non-benzenoid biaryls like biazulenes represent a largely untapped class of compounds for chiral ligand design. rsc.org

The exploration of biazulenes in this context is driven by their unique steric and electronic properties, which differ significantly from their naphthalene isomers. rsc.org Although various positional isomers of biazulene exist, research into atropisomers that exhibit axial chirality has primarily focused on 1,1'-biazulenes. rsc.org The "linear" isomers, including this compound, have been widely used in organic functional materials but have been less studied for their potential in asymmetric catalysis. rsc.org

The design strategy often involves creating biazulene analogues of known, successful ligands. For instance, a 1,1'-biazulene-2,2'-diol, termed "1,1'-BAzOL," was designed as a direct analogue of BINOL. rsc.org The specific targeting of free hydroxyl groups in such molecules is intended to facilitate their application as chiral ligands for transition-metal catalysis or as chiral Brønsted acids. rsc.org The synthesis and resolution of various substituted biazulenes into their pure enantiomers have been successfully demonstrated, which is a critical step in developing them as ligands for asymmetric synthesis. rsc.org Furthermore, the ability to perform subsequent chemical transformations on the biazulene scaffold, such as converting a diol to a bis(phosphonate), highlights the potential for creating diverse libraries of chiral ligands tailored for specific catalytic reactions. rsc.org

Table 2: Examples of Axially Chiral Biazulene Derivatives and Resolution Methods

| Compound | Description | Resolution Method |

|---|---|---|

| 2,2'-Dimethyl-1,1'-biazulene | First resolved biazulene atropisomer. rsc.org | Preparative chiral stationary phase HPLC. rsc.org |

| 2,2'-Diphenyl-1,1'-biazulene | Chiral derivative with phenyl substituents. rsc.org | Resolution through crystal picking. rsc.org |

| 2,2'-Bis(4-pyridyl)-1,1'-biazulene | Pyridyl-functionalized chiral biazulene. rsc.org | Resolution through crystal picking. rsc.org |

| 2,2'-Diamino-1,1'-biazulene | Amino-functionalized chiral biazulene. rsc.org | Resolution of the racemate by HPLC. rsc.org |

Future Directions and Emerging Research Avenues for 2,2 Biazulene

Development of Novel and Efficient Synthetic Routes for Architecturally Complex 2,2'-Biazulene Derivatives

The exploration of this compound's full potential is intrinsically linked to the ability to synthesize structurally diverse and complex derivatives. Future research will prioritize the development of more efficient, selective, and scalable synthetic methodologies. A significant challenge lies in overcoming the limitations of current synthetic pathways to allow for the introduction of a wide array of functional groups at specific positions on the biazulene core.

Recent advancements have demonstrated promising new strategies. For instance, a novel approach involves the Brønsted acid-promoted annulation of 2,3-di(1-azulenyl)benzofurans, which yields dibenzofurans incorporating a this compound framework. rsc.orgnih.govresearchgate.net This method not only constructs the core biazulene structure but also integrates it into a larger, more complex fused system. Such strategies that build architectural complexity in a single step are highly valuable.

Furthermore, drawing inspiration from synthetic strategies for other biazulene isomers, transition metal-catalyzed cross-coupling reactions are expected to be a major focus. researchgate.net For example, the successful synthesis of 4,4'-biazulene has been achieved through a Suzuki-Miyaura cross-coupling reaction, utilizing azulen-4-ylboronic acid pinacol ester and 4-iodoazulene as key intermediates. nih.gov Adapting such powerful C-C bond-forming reactions to the this compound system will be crucial for creating a library of derivatives with tailored functionalities. The development of methods for direct, site-selective C-H functionalization on the biazulene core represents another frontier, offering a more atom-economical approach to complex structures.

Advanced Computational Modeling for Predictive Design of this compound-Based Functional Materials

As the synthesis of complex this compound derivatives becomes more feasible, advanced computational modeling will play a pivotal role in guiding experimental efforts. The use of theoretical calculations, particularly Density Functional Theory (DFT), allows for the in silico design and screening of novel materials, saving significant time and resources. By predicting the electronic, optical, and thermal properties of hypothetical molecules, researchers can identify the most promising candidates for specific applications before embarking on their synthesis.

A prime example of this synergy is the study of 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs), a new class of azulene-based aromatic diimides. researchgate.netrsc.org DFT calculations were employed to investigate their frontier molecular orbitals (HOMO and LUMO levels), providing fundamental insights into their electronic behavior and potential as organic electronic materials. researchgate.net These theoretical predictions were subsequently corroborated by experimental electrochemical measurements, validating the computational approach. researchgate.netrsc.org

Future computational work will likely involve more sophisticated modeling techniques, including:

Time-Dependent DFT (TD-DFT): To accurately predict absorption and emission spectra for applications in optoelectronics and photonics.

Molecular Dynamics (MD) Simulations: To understand the morphology and packing of biazulene-based materials in thin films, which is critical for charge transport in electronic devices.

Machine Learning Models: To accelerate the screening of vast virtual libraries of biazulene derivatives by learning from existing computational and experimental data to predict properties like energy levels and stability. rsc.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| This compound | CV (Experimental) | -5.23 | -3.08 | 2.15 |

| BAzDI-1 | DFT (Calculated) | -6.42 | -3.80 | 2.62 |